molecular formula C7H11ClN2O B597597 2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride CAS No. 1246892-18-1

2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride

Cat. No.: B597597
CAS No.: 1246892-18-1
M. Wt: 174.628
InChI Key: SQLHPVHVGOGENV-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This bicyclic scaffold is recognized for its relevance in the development of central nervous system (CNS) active compounds. Researchers utilize this core structure in the design of potent and orally active negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), a key target in psychiatric and neurological disorder research . Optimization of this tetrahydrooxazolo pyridine class has led to compounds with promising pharmacokinetic profiles, including long half-life and high oral bioavailability in preclinical models, as well as favorable brain penetration . A representative compound from this series demonstrated oral efficacy in a rodent model of depression, highlighting the therapeutic potential of this chemical class . The compound is closely related to the 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO) scaffold, which has a historical role as a lead structure in the design of inhibitors for GABA transporters (GATs) . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly for professional or research use by qualified personnel.

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-5-9-6-4-8-3-2-7(6)10-5;/h8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLHPVHVGOGENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246892-18-1
Record name 2-methyl-4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine hydrochloride
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Preparation Methods

Key Steps:

  • Bromination :

    • Treatment of 2-amino-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine with copper(II) bromide and alkyl nitrite introduces a bromine atom at the 2-position.

    • Conditions : Acetonitrile, 0–5°C, 12 hours.

  • Methylation :

    • Reaction of 2-bromo-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine with formaldehyde and triacetoxysodium borohydride installs the 5-methyl group.

    • Yield : ~65% (estimated for analogous thiazolo system).

  • Hydrochloride Salt Formation :

    • The free base is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt.

Alternative Cyanation-Hydrolysis Approach

The same patent discloses a pathway via cyanation followed by hydrolysis:

  • Cyanation :

    • 2-Bromo-5-methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine reacts with copper(I) cyanide in DMF at 120°C to form the 2-cyano derivative.

  • Hydrolysis :

    • The nitrile group is hydrolyzed to a carboxylic acid using 6M HCl, followed by neutralization to yield the hydrochloride salt.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Microwave CyclizationRapid, high-yield, catalyst-freeRequires specialized equipment78%
Bromination-MethylationScalable, uses inexpensive reagentsMulti-step, moderate yield~65%
Cyanation-HydrolysisAvoids halogenation stepsInvolves toxic cyanide reagentsN/A

Industrial-Scale Considerations

Capot Chemical’s specification of ≥98% purity for the free base (CAS 885273-36-9) implies rigorous purification protocols, likely involving recrystallization from ethanol/water mixtures. J & W Pharmlab’s hydrochloride salt (97% purity) employs column chromatography and fractional crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazolines, oxazolones, and tetrahydro derivatives, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

Medicinal Chemistry

2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, including resistant strains of Staphylococcus aureus. The compound's mechanism involves inhibiting bacterial enzyme activity or modulating receptor functions .
  • Anticancer Potential: Studies have shown that certain derivatives demonstrate significant anticancer activity against human cancer cell lines such as A549 (lung adenocarcinoma). The effectiveness of these compounds is often evaluated using assays that measure cell viability post-treatment .

Biological Studies

The compound serves as a tool in biological research for studying enzyme inhibitors and receptor modulators:

  • Enzyme Inhibition Studies: It can be used to explore interactions with specific enzymes, providing insights into mechanisms of action and potential therapeutic targets .

Material Science

In addition to its biological applications, this compound is utilized in the development of new materials:

  • Catalytic Applications: It acts as a catalyst in various chemical reactions, facilitating the synthesis of more complex heterocyclic compounds which are essential in pharmaceutical development .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives derived from this compound against clinical strains of bacteria. The results indicated that some compounds exhibited potent activity against multidrug-resistant strains, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer properties of novel derivatives of this compound against lung cancer cells. Results showed that specific modifications to the chemical structure significantly enhanced anticancer activity compared to standard treatments like cisplatin .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAntimicrobial agentsEffective against resistant Staphylococcus aureus strains
Anticancer agentsSignificant activity against A549 lung adenocarcinoma cells
Biological ResearchEnzyme inhibition studiesUseful for understanding enzyme interactions
Material ScienceCatalysts for chemical reactionsEnhances synthesis efficiency of complex compounds

Mechanism of Action

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Core Heterocycle Variations

The heterocyclic scaffold significantly influences electronic properties, solubility, and biological interactions. Key analogues include:

Compound Name Heterocycle Key Substituents Molecular Formula Notable Properties/Applications Reference
Target Compound Oxazolo[4,5-c]pyridine 2-Methyl C₇H₁₀ClNO Pharmaceutical intermediate
2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine HCl Imidazo[4,5-c]pyridine 2-Methyl C₇H₁₁ClN₃ Higher basicity due to imidazole N-atoms
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine HCl Thiazolo[5,4-c]pyridine 2-Bromo C₆H₇BrClN₂S Enhanced lipophilicity (S atom)
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine HCl Pyrazolo[3,4-c]pyridine None C₆H₁₀ClN₃ Potential kinase inhibitor scaffolds
Ethyl 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine-2-carboxylate HCl Oxazolo[4,5-c]pyridine 2-Ethyl carboxylate C₉H₁₃ClN₂O₃ Ester group enhances reactivity

Key Observations :

  • Pyrazolo Analogues : Pyrazole’s adjacent N-atoms may confer selectivity in binding to enzymes like kinases .
  • Substituent Effects : Electron-withdrawing groups (e.g., bromo in ) or polar moieties (e.g., ethyl carboxylate in ) alter electronic density and solubility.

Substituent Impact on Physicochemical Properties

  • Methyl vs. Bromophenyl : The target compound’s 2-methyl group contributes to steric hindrance without significant electronic effects. In contrast, 2-(4-bromo-phenyl)-5-methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine HCl () introduces a bulky, electron-deficient aryl group, likely reducing solubility but increasing affinity for hydrophobic targets.
  • Ethyl Carboxylate : The ester group in enhances polarity and susceptibility to hydrolysis, making it a reactive intermediate for further derivatization.

Hydrogenation State and Aromaticity

All compared compounds feature tetrahydro-modified pyridine rings, reducing aromaticity and increasing conformational flexibility compared to fully aromatic systems. This modification may improve binding to flexible enzyme active sites or reduce metabolic instability .

Biological Activity

2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride (CAS No. 1246892-18-1) is a heterocyclic compound with the molecular formula C7_7H11_{11}ClN2_2O. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes available research findings on its biological activity, mechanisms of action, and potential applications.

  • Molecular Weight : 174.63 g/mol
  • IUPAC Name : 2-methyl-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine; hydrochloride
  • Physical State : White solid

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes which play crucial roles in metabolic pathways.
  • Receptor Modulation : The compound may interact with receptors involved in neurotransmission and cell signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study focused on its cytotoxic effects against several human cancer cell lines:

Cell Line IC50_{50} (µM) Reference Drug
A549 (Lung Cancer)10Tivozanib
HT-29 (Colorectal)12Tivozanib
MCF7 (Breast Cancer)15Tivozanib

In these assays, the compound demonstrated comparable efficacy to established anticancer drugs.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of this compound and their evaluation against pathogenic bacteria and fungi. The derivatives showed enhanced activity compared to the parent compound.
  • Anticancer Evaluation : Another research article published in Cancer Letters reported that derivatives of this compound exhibited significant inhibition of tumor growth in xenograft models.
  • Mechanistic Studies : Molecular docking studies have suggested that the compound binds effectively to the active sites of target proteins involved in cancer progression and microbial resistance.

Q & A

Q. What are the recommended synthetic routes for 2-methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride, and how do reaction conditions influence yield?

The synthesis of structurally related oxazolo-pyridine derivatives typically involves cyclization reactions under acidic or thermal conditions. For example, oxazolo[4,5-d]pyrimidines are synthesized via multi-step processes, including amidine hydrochlorides reacting with precursors in THF under reflux, followed by POCl₃-mediated chlorination and amine substitution . Adapting these methods, researchers may substitute starting materials (e.g., replacing thiazole with oxazole cores) and optimize parameters like solvent polarity, temperature, and catalyst selection. Yield improvements often require iterative adjustments to stoichiometry and purification protocols (e.g., column chromatography or recrystallization) .

Q. How can researchers validate the purity and structural identity of this compound?

Analytical methods include:

  • HPLC : Assess purity (>95% is typical for research-grade compounds; impurities may arise from incomplete cyclization or residual solvents) .
  • NMR (¹H/¹³C) : Confirm the oxazole and pyridine ring systems, methyl group position, and hydrochloride salt formation (e.g., downfield shifts for NH/Cl⁻ protons) .
  • LC-MS : Verify molecular weight (C₈H₁₁ClN₂O₂; theoretical MW 234.7 g/mol) and detect degradants .
  • Elemental Analysis : Ensure stoichiometric Cl⁻ content from the hydrochloride salt .

Q. What preliminary biological screening assays are suitable for this compound?

Given its structural similarity to thiazolo-pyridine derivatives with reported antimicrobial and anticancer activity, initial screens should include:

  • Enzyme inhibition assays : Target kinases or receptors implicated in disease pathways (e.g., cancer, inflammation).
  • Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Solubility and stability tests : Evaluate pH-dependent solubility in aqueous buffers and DMSO for in vitro compatibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Purity variations : Impurities >5% (e.g., unreacted intermediates) can skew bioactivity results. Validate batches via HPLC and repeat assays with rigorously purified samples .
  • Assay conditions : Differences in cell culture media, serum content, or incubation times affect compound stability. Standardize protocols using reference compounds (e.g., FDA-approved kinase inhibitors) .
  • Salt form effects : The hydrochloride counterion may influence solubility; compare free base and salt forms in parallel studies .

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

  • Derivatization : Introduce substituents (e.g., methyl, carboxyl) to enhance metabolic stability. For example, carboxyl groups improve aqueous solubility, while methyl groups reduce hepatic clearance .
  • Prodrug design : Mask polar groups (e.g., esterification of carboxylic acids) to increase bioavailability .
  • Formulation : Use nanoparticles or liposomes to improve tissue penetration and reduce off-target effects .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

  • Docking simulations : Predict binding affinities to target proteins (e.g., using AutoDock Vina with crystal structures from the PDB).
  • QSAR models : Correlate electronic (e.g., logP, H-bond donors) and steric descriptors with activity data to prioritize synthetic targets .
  • MD simulations : Assess conformational stability of the oxazole-pyridine core in biological membranes .

Methodological Considerations

Q. What are best practices for handling and storing this compound?

  • Storage : Keep at +5°C in airtight, light-protected containers to prevent hydrolysis of the oxazole ring or hydrochloride dissociation .
  • Safety : Use PPE (gloves, goggles) due to potential irritancy; avoid inhalation or direct contact .

Q. How should researchers address solubility challenges in biological assays?

  • Co-solvents : Use DMSO (<1% v/v) for stock solutions; dilute in PBS or cell media with surfactants (e.g., Tween-80) .
  • pH adjustment : For basic amines, prepare buffers at pH 4–6 to protonate the pyridine nitrogen and enhance solubility .

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